(3S,4S)-3-[4-(hydroxymethyl)phenyl]-2-[(2-methoxyphenyl)methyl]-1'-(2,2,2-trifluoroethyl)spiro[3H-isoquinoline-4,3'-4H-quinoline]-1,2'-dione
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Overview
Description
(3S,4S)-3-[4-(hydroxymethyl)phenyl]-2-[(2-methoxyphenyl)methyl]-1'-(2,2,2-trifluoroethyl)spiro[3H-isoquinoline-4,3'-4H-quinoline]-1,2'-dione is a member of isoquinolines.
Scientific Research Applications
Spiro Compound Synthesis
Spiro compounds, like the one , are synthesized using various methods. Klásek et al. (2020) discussed the synthesis of similar spiro compounds via reactions involving chloroquinoline diones and ethanolamine, leading to products like imidazoquinolinones and oxazoles (Klásek, Lyčka, Rouchal, & Bartošík, 2020). Pogosyan et al. (2020) presented a one-pot synthesis method for spiro compounds using a condensation reaction involving isatines, which might be relevant to the synthesis of the compound (Pogosyan, Pogosyan, & Harutyunyan, 2020).
Structural and Reaction Studies
The study of these spiro compounds' structure and reactions provides insight into their potential applications. For instance, Salnikova et al. (2021) explored the regiodivergent condensation of compounds related to the one , leading to the formation of various derivatives (Salnikova et al., 2021). Ghoneim and Assy (2015) synthesized a series of hydroquinoline derivatives, exploring the potential chemical properties of these compounds (Ghoneim & Assy, 2015).
Properties
Molecular Formula |
C34H29F3N2O4 |
---|---|
Molecular Weight |
586.6 g/mol |
IUPAC Name |
(3S,4S)-3-[4-(hydroxymethyl)phenyl]-2-[(2-methoxyphenyl)methyl]-1'-(2,2,2-trifluoroethyl)spiro[3H-isoquinoline-4,3'-4H-quinoline]-1,2'-dione |
InChI |
InChI=1S/C34H29F3N2O4/c1-43-29-13-7-3-9-25(29)19-38-30(23-16-14-22(20-40)15-17-23)33(27-11-5-4-10-26(27)31(38)41)18-24-8-2-6-12-28(24)39(32(33)42)21-34(35,36)37/h2-17,30,40H,18-21H2,1H3/t30-,33-/m0/s1 |
InChI Key |
GXXRYUSAEABPFY-DITALETJSA-N |
Isomeric SMILES |
COC1=CC=CC=C1CN2[C@H]([C@]3(CC4=CC=CC=C4N(C3=O)CC(F)(F)F)C5=CC=CC=C5C2=O)C6=CC=C(C=C6)CO |
Canonical SMILES |
COC1=CC=CC=C1CN2C(C3(CC4=CC=CC=C4N(C3=O)CC(F)(F)F)C5=CC=CC=C5C2=O)C6=CC=C(C=C6)CO |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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